molecular formula C11H14FN B185798 4-(2-Fluorophenyl)Piperidine CAS No. 180161-17-5

4-(2-Fluorophenyl)Piperidine

Cat. No.: B185798
CAS No.: 180161-17-5
M. Wt: 179.23 g/mol
InChI Key: LHGZYFMLKMITDK-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)piperidine is an organic compound with the molecular formula C11H14FN. It is a derivative of piperidine, where a fluorophenyl group is attached to the fourth position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as 4-benzylpiperidines . These compounds are known to interact with various receptors and enzymes in the body, but the specific targets for this compound need further investigation.

Biochemical Pathways

Related compounds such as fentanyl analogs are known to affect various metabolic pathways . These can include reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation, as well as phase II metabolic reactions like glucuronide or sulfate conjugate formation . The specific pathways affected by 4-(2-Fluorophenyl)Piperidine would require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Fluorophenyl)piperidine typically involves the reaction of 2-fluorobenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Fluorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Fluorophenyl)piperidine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and receptor interactions.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Uniqueness: 4-(2-Fluorophenyl)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its binding interactions with biological targets. This makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-(2-fluorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGZYFMLKMITDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611808
Record name 4-(2-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180161-17-5
Record name 4-(2-Fluorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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